N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring:
- A pyrrolo[3,2-d]pyrimidin core with 3-methyl and 4-oxo substituents.
- A sulfanylacetamide linker bridging the core to a 2,4-difluorophenyl group.
- A 7-phenyl substitution on the pyrrolopyrimidine ring.
The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the sulfanylacetamide linker may facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2S/c1-27-20(29)19-18(14(10-24-19)12-5-3-2-4-6-12)26-21(27)30-11-17(28)25-16-8-7-13(22)9-15(16)23/h2-10,24H,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSJNQVKRSUJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core substituted with a difluorophenyl group and a sulfanyl acetamide moiety. Its chemical formula is with a molecular weight of approximately 441.45 g/mol. The structural characteristics contribute to its biological activity.
Research indicates that this compound acts as an inhibitor of specific kinases and phosphatases involved in cellular signaling pathways. Notably, it has been shown to inhibit the Src Homology 2 Phosphatase (SHP2), which plays a critical role in cancer progression by modulating signaling pathways related to cell growth and survival .
Inhibition of SHP2
The inhibition of SHP2 can lead to reduced tumor growth and metastasis by disrupting the signaling cascades that promote cancer cell proliferation. This mechanism positions the compound as a potential therapeutic agent in oncology.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on multicellular tumor spheroids demonstrated that this compound exhibited significant anticancer effects. The compound was able to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .
Case Study 2: In Vivo Studies
In vivo studies using murine models showed that administration of the compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of SHP2-mediated pathways that promote cancer cell survival .
Therapeutic Potential
Given its ability to inhibit key signaling pathways associated with cancer progression and its demonstrated efficacy in preclinical models, this compound holds promise as a novel therapeutic agent for cancer treatment. Further clinical trials are necessary to fully elucidate its therapeutic potential and safety profile.
Scientific Research Applications
Medicinal Chemistry
N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown promise as a potential therapeutic agent due to its unique structural features that allow for interaction with biological targets.
Case Study: Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, studies have demonstrated that pyrrolopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound's fluorinated phenyl group may enhance its binding affinity to these targets due to increased lipophilicity and electronic effects.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes that are critical in metabolic pathways.
Binding Affinity Data
| Target Enzyme | IC₅₀ (nM) | Assay Description |
|---|---|---|
| CSNK1A1 | 1.70 | Recombinant fusion protein expressed in insect cells |
| CSNK1D | 1.80 | Recombinant fusion protein expressed in insect cells |
These results suggest that the compound may serve as a lead compound for developing selective enzyme inhibitors.
Antimicrobial Properties
The sulfanyl group in the compound may contribute to antimicrobial activity by disrupting bacterial cell wall synthesis or function.
Research Findings
Studies have reported that similar sulfanyl-containing compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Drug Development
Due to its unique structure, this compound can be optimized for better pharmacokinetic properties through medicinal chemistry techniques such as:
- Structure-activity relationship (SAR) studies.
- Synthesis of analogs with modified functional groups.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure and Substitution Patterns
The target compound’s pyrrolo[3,2-d]pyrimidin core distinguishes it from analogs with alternative scaffolds (e.g., pyridazine, pyrimidinone, or imidazothiazole). Key comparisons include:
Table 1: Structural Comparison
*Calculated using molecular formula C₂₂H₁₇F₂N₃O₂S.
Key Observations:
- Substituent Bulk : includes a 3-methylbutyl chain, increasing lipophilicity (clogP ~4.2) compared to the target’s simpler methyl group (clogP ~3.8).
- Electron-Withdrawing Groups : The 2,4-difluorophenyl group in the target provides moderate electron withdrawal, whereas ’s 2,3-dichlorophenyl has stronger electronegativity, altering electronic density at the acetamide nitrogen .
Table 2: Physicochemical Properties
| Property | Target Compound | |||
|---|---|---|---|---|
| Calculated logP | ~3.8 | ~4.2 | ~2.9 | ~4.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 | 9 |
| Polar Surface Area (Ų) | ~100 | ~115 | ~85 | ~140 |
Key Findings:
- Lipophilicity : The target compound balances moderate lipophilicity (logP ~3.8), favoring membrane permeability without excessive hydrophobicity. ’s higher logP (~4.5) may limit aqueous solubility .
- Synthetic Yield: reports an 80% yield for its dihydropyrimidinone analog, suggesting efficient synthesis under mild conditions . No yield data is available for the target compound.
- Thermal Stability: ’s high melting point (302–304°C) correlates with its rigid chromenone-pyrazolopyrimidine scaffold, whereas the target’s melting point remains uncharacterized .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of structurally related pyrrolo-pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, the reaction of fluoropyrimidine intermediates with acetamide derivatives in polar aprotic solvents (e.g., NMP) at 120°C for 16 hours yields similar compounds, though yields may vary (31% in one case, 80% in another depending on substituents and purification methods) . Key steps include:
- Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradients) to isolate the product .
- Characterization : Use of <sup>1</sup>H NMR (e.g., δ 12.50 ppm for NH protons) and elemental analysis (C, N, S percentages) to confirm purity .
- Critical Consideration : Optimize solvent choice (e.g., NMP vs. DMF) and reaction time to balance yield and side-product formation.
Q. How can X-ray crystallography be applied to determine the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond angles, torsion angles, and packing interactions. For related acetamide-pyrimidine hybrids:
- Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL2016 for structure solution, with R-factor thresholds < 0.05 for high reliability .
- Symmetry Analysis : Monitor hydrogen bonds (e.g., N–H···O or S···π interactions) to predict stability and solubility .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets, such as kinases or bromodomains?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like BET proteins (e.g., BRD4). Focus on the sulfanyl-acetamide moiety’s role in forming hydrogen bonds with Asn140 or Tyr97 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in binding pockets .
- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from kinase assays.
Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays for this compound?
- Methodological Answer :
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the difluorophenyl group) .
- Membrane Permeability : Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion limitations .
- Off-Target Profiling : Employ kinome-wide screening (Eurofins KinaseProfiler) to rule out non-specific interactions .
Q. How can flow chemistry improve the scalability and reproducibility of synthesizing this compound?
- Methodological Answer :
- Continuous-Flow Setup : Use a microreactor (e.g., Chemtrix Labtrix) to control exothermic reactions (e.g., thiol-acetamide coupling) and minimize byproducts .
- DoE Optimization : Apply Taguchi or Box-Behnken designs to optimize parameters (temperature, residence time, stoichiometry) .
- In-Line Analytics : Integrate HPLC or FTIR for real-time monitoring of intermediate formation .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting crystallographic data on similar compounds, such as discrepancies in bond lengths or space groups?
- Methodological Answer :
- Validation Tools : Cross-check using PLATON’s ADDSYM to detect missed symmetry elements .
- Thermal Motion Analysis : Examine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
- Database Comparison : Cross-reference with Cambridge Structural Database (CSD) entries for analogous pyrrolo-pyrimidines .
Q. What analytical techniques are critical for verifying the stability of the sulfanyl-acetamide linkage under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–9 buffers at 37°C for 24 hours, then analyze via LC-MS for hydrolysis products (e.g., free thiol or acetamide fragments) .
- Oxidative Stress Testing : Use H2O2 (3% v/v) to assess susceptibility to sulfoxide formation .
Methodological Best Practices
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce reaction times from hours to minutes.
- Characterization : Combine SCXRD with solid-state NMR to resolve polymorphism issues.
- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for crystallographic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
